molecular formula C9H11Cl2N3S B1391750 [4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride CAS No. 1240528-34-0

[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride

Cat. No. B1391750
M. Wt: 264.17 g/mol
InChI Key: GYFCYDWRFJBIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride (PTMD) is a small molecule that has been studied for its potential applications in scientific research. PTMD is a synthetic compound that is composed of a pyridyl ring, a thiazol ring, and a methylamine group. It has been found to have a variety of biochemical and physiological effects, making it a useful tool for scientists working in a range of fields.

Scientific Research Applications

Neuroprotection in Parkinson’s Disease

  • Summary of Application : This compound has been used in the development of neuroprotective agents for Parkinson’s disease (PD). The main goal of the study was to optimize previously identified α-syn aggregation inhibitors .
  • Methods of Application : The compound was evaluated for its ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia. In addition, the prevention of the fibrillization process was measured using light scattering and a ThT binding assay .
  • Results or Outcomes : The compound displayed the ability to prevent bradykinesia as well as affect the levels of PD markers after the administration of the neurotoxin. These compounds have been shown to slightly reduce the α-syn aggregation .

Corrosion Inhibition

  • Summary of Application : The compound, also known as 4-(pyridin-4-yl)thiazol-2-amine (PTA), was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .
  • Methods of Application : Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .
  • Results or Outcomes : The experimental results showed that PTA is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration .

properties

IUPAC Name

(4-pyridin-4-yl-1,3-thiazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.2ClH/c10-5-9-12-8(6-13-9)7-1-3-11-4-2-7;;/h1-4,6H,5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFCYDWRFJBIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
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[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Reactant of Route 3
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Reactant of Route 4
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Reactant of Route 5
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Reactant of Route 6
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride

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